molecular formula C14H21N3S B2375574 (1r,5R,6s,7S)-5,7-dimethyl-2-(thiophen-2-yl)-1,3-diazaadamantan-6-amine CAS No. 1013834-50-8

(1r,5R,6s,7S)-5,7-dimethyl-2-(thiophen-2-yl)-1,3-diazaadamantan-6-amine

Cat. No.: B2375574
CAS No.: 1013834-50-8
M. Wt: 263.4
InChI Key: CSIGALDALAPVJI-UHFFFAOYSA-N
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Description

(1r,5R,6s,7S)-5,7-dimethyl-2-(thiophen-2-yl)-1,3-diazaadamantan-6-amine is a synthetic organic compound that belongs to the class of diazaadamantane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,5R,6s,7S)-5,7-dimethyl-2-(thiophen-2-yl)-1,3-diazaadamantan-6-amine typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the diazaadamantane core through cyclization reactions.
  • Introduction of the thiophen-2-yl group via substitution reactions.
  • Methylation at specific positions using methylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

  • Use of efficient catalysts to speed up the reactions.
  • Implementation of continuous flow reactors for large-scale production.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1r,5R,6s,7S)-5,7-dimethyl-2-(thiophen-2-yl)-1,3-diazaadamantan-6-amine can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the diazaadamantane core.

    Substitution: Halogenation or alkylation reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-yl group may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or halogen groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions.

    Materials Science: It can be used in the synthesis of novel materials with unique properties.

Biology

    Medicinal Chemistry:

    Biological Probes: Used in the development of probes for studying biological processes.

Medicine

    Pharmaceuticals: Investigated for potential therapeutic effects in various diseases.

Industry

    Chemical Industry: Used as an intermediate in the synthesis of other complex molecules.

    Polymer Science: Incorporated into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of (1r,5R,6s,7S)-5,7-dimethyl-2-(thiophen-2-yl)-1,3-diazaadamantan-6-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Diazaadamantane Derivatives: Compounds with similar diazaadamantane cores but different substituents.

    Thiophene Derivatives: Compounds with thiophene rings and various functional groups.

Uniqueness

(1r,5R,6s,7S)-5,7-dimethyl-2-(thiophen-2-yl)-1,3-diazaadamantan-6-amine is unique due to its specific combination of the diazaadamantane core and the thiophen-2-yl group. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

5,7-dimethyl-2-thiophen-2-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3S/c1-13-6-16-8-14(2,12(13)15)9-17(7-13)11(16)10-4-3-5-18-10/h3-5,11-12H,6-9,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIGALDALAPVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CC(C1N)(CN(C2)C3C4=CC=CS4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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